3-Bromo-5-chloro-1-methyl-1H-pyrazole

Medicinal Chemistry Drug Design QSAR

3‑Bromo‑5‑chloro‑1‑methyl‑1H‑pyrazole (CAS 1785538‑05‑7) is a heterocyclic building block belonging to the 1‑methylpyrazole class, distinguished by the presence of both bromine (C3) and chlorine (C5) substituents on the pyrazole ring. It is primarily employed in organic synthesis as a versatile intermediate for the construction of more complex heterocyclic frameworks and in medicinal chemistry for the preparation of bioactive pyrazole derivatives.

Molecular Formula C4H4BrClN2
Molecular Weight 195.44
CAS No. 1785538-05-7
Cat. No. B2889114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-1-methyl-1H-pyrazole
CAS1785538-05-7
Molecular FormulaC4H4BrClN2
Molecular Weight195.44
Structural Identifiers
SMILESCN1C(=CC(=N1)Br)Cl
InChIInChI=1S/C4H4BrClN2/c1-8-4(6)2-3(5)7-8/h2H,1H3
InChIKeyZHRZVUUIAZZQRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-chloro-1-methyl-1H-pyrazole (CAS 1785538-05-7) – A Halogenated Pyrazole Building Block for Medicinal Chemistry and Cross‑Coupling


3‑Bromo‑5‑chloro‑1‑methyl‑1H‑pyrazole (CAS 1785538‑05‑7) is a heterocyclic building block belonging to the 1‑methylpyrazole class, distinguished by the presence of both bromine (C3) and chlorine (C5) substituents on the pyrazole ring [1]. It is primarily employed in organic synthesis as a versatile intermediate for the construction of more complex heterocyclic frameworks and in medicinal chemistry for the preparation of bioactive pyrazole derivatives [2]. The compound is commercially available in quantities ranging from 250 mg to 5 g with purity specifications up to 98% .

3-Bromo-5-chloro-1-methyl-1H-pyrazole Substitution Risks: Why Halogen Pattern Dictates Reactivity and Physicochemical Outcomes


Pyrazole building blocks bearing different halogen substitution patterns cannot be simply interchanged without fundamentally altering the synthetic strategy and the properties of the final molecule. The specific combination of bromine at C3 and chlorine at C5 on the 1‑methylpyrazole scaffold imparts a unique orthogonal reactivity profile [1]. Mono‑halogenated analogs (e.g., 3‑bromo‑1‑methyl‑1H‑pyrazole or 5‑chloro‑1‑methyl‑1H‑pyrazole) offer only a single reactive site for cross‑coupling, whereas the 3‑bromo‑5‑chloro derivative enables sequential functionalization via selective Suzuki‑Miyaura reactions (Br first, then Cl) [2]. Furthermore, the combined Br/Cl substitution markedly alters calculated physicochemical descriptors—LogP increases by 0.88 units compared to the mono‑chloro analog, influencing downstream lipophilicity and membrane permeability [3]. Substituting with the 3,5‑dibromo analog introduces a second heavy bromine atom, increasing molecular weight and potentially complicating purification due to heavier halogen by‑products. Generic replacement is therefore untenable without compromising designed reactivity, physical properties, or purity.

3-Bromo-5-chloro-1-methyl-1H-pyrazole Differential Evidence: Quantitative Comparisons Against In‑Class Analogs


Evidence Item 1 – Differential Halogen Substitution: Molecular Weight and Lipophilicity (LogP)

The target compound exhibits an intermediate molecular weight (195.44 g/mol) and elevated lipophilicity (LogP = 2.08) compared to its mono‑halogenated and non‑halogenated analogs. This balance is critical for optimizing the physicochemical profile of lead candidates. Direct comparison of computed descriptors (PubChem and Chemsrc) demonstrates that replacing the chlorine atom of 5‑chloro‑1‑methyl‑1H‑pyrazole with bromine increases LogP by +0.88 units (from 1.2 to 2.08), while the 3,5‑dibromo analog (LogP = 2.3) is only marginally more lipophilic despite a much larger molecular weight (239.90 g/mol) [1][2][3]. The 3‑bromo‑5‑chloro derivative thus provides a near‑optimal lipophilicity for oral bioavailability (LogP ≈ 2) without the excessive molecular weight of the dibromo compound.

Medicinal Chemistry Drug Design QSAR

Evidence Item 2 – Differential Reactivity in Suzuki–Miyaura Cross‑Coupling: Reduced Dehalogenation vs Iodopyrazoles

A direct comparative study of halogenated aminopyrazoles in the Suzuki–Miyaura reaction demonstrated that bromo and chloro derivatives are superior to iodo‑pyrazoles due to a significantly reduced propensity for dehalogenation side reactions [1]. While this study did not specifically include 3‑bromo‑5‑chloro‑1‑methyl‑1H‑pyrazole, the class‑level inference is that any bromo‑ or chloro‑substituted pyrazole will outperform its iodo analog under the optimized conditions (Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 100 °C). The presence of both Br and Cl in the target compound offers orthogonal reactivity, allowing sequential coupling at the two halogen sites without the risk of protodehalogenation that plagues iodo‑pyrazoles.

Organic Synthesis Cross-Coupling Methodology

Evidence Item 3 – Differential Purity Specifications: Commercial Availability up to 98%

The target compound is commercially available with a minimum purity of 98% (NLT 98%) from multiple vendors, compared to the commonly offered 95–97% purity for related analogs . This higher purity specification reduces the burden of in‑house purification and minimizes the risk of side reactions caused by halogenated impurities (e.g., dehalogenated by‑products or regioisomeric contaminants).

Chemical Sourcing Quality Control Reproducibility

Evidence Item 4 – Differential Physical Form: Liquid State Facilitates Automated Handling

Unlike the solid mono‑ and di‑halogenated analogs, 3‑bromo‑5‑chloro‑1‑methyl‑1H‑pyrazole is reported to be a liquid at room temperature . This physical state is advantageous for laboratories employing automated liquid‑handling systems or high‑throughput experimentation (HTE) platforms, as it eliminates the need for weighing and dissolving solids, thereby improving accuracy and throughput.

Automation High‑Throughput Experimentation Dispensing

Evidence Item 5 – Differential Hazard Profile: GHS Classification and Handling Requirements

The compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the mono‑chloro analog 5‑chloro‑1‑methyl‑1H‑pyrazole is additionally classified as H226 (flammable liquid and vapor) [1]. This difference may influence storage, handling, and shipping regulations, particularly in facilities with strict fire safety protocols.

Lab Safety EHS Compliance Risk Assessment

3-Bromo-5-chloro-1-methyl-1H-pyrazole Application Scenarios: Where Differential Properties Drive Procurement Decisions


Sequential Cross‑Coupling for Complex Pyrazole Libraries

The orthogonal reactivity of the Br and Cl substituents enables sequential Suzuki–Miyaura couplings: first at the bromine site, then at the chlorine. This allows the rapid construction of 3,4,5‑trisubstituted pyrazoles—a common motif in kinase inhibitors and agrochemicals—without the need for protecting group manipulations [1]. The reduced dehalogenation tendency of Br/Cl vs I (class‑level inference) ensures higher yields and fewer side products, making this compound a strategic choice for library synthesis [2].

Medicinal Chemistry Hit‑to‑Lead Optimization

With a LogP of 2.08 and a molecular weight of 195.44 g/mol, this building block delivers a balanced lipophilicity profile that is favorable for oral bioavailability [3]. Compared to the mono‑chloro analog (LogP = 1.2), it offers increased membrane permeability; compared to the 3,5‑dibromo analog (LogP = 2.3, MW = 239.9), it provides similar lipophilicity with a lower molecular weight. Medicinal chemists can leverage this intermediate to fine‑tune the physicochemical properties of lead series without incurring a molecular weight penalty [3].

High‑Throughput Experimentation (HTE) and Automated Synthesis

The liquid physical state of this compound facilitates precise volumetric dispensing in automated liquid handlers, a critical requirement for HTE workflows . Unlike solid analogs that require weighing and dissolution, the neat liquid form can be directly aliquoted into 96‑ or 384‑well plates, reducing handling time and minimizing cross‑contamination. The availability of the compound at 98% purity further ensures that reactions proceed without interference from impurities, improving the reliability of high‑throughput screening data .

Synthesis of Bioactive Pyrazole Derivatives for Kinase Inhibition

Pyrazoles bearing both bromo and chloro substituents are valuable precursors for the synthesis of kinase inhibitors targeting CDK, GSK‑3β, and CHK1 [4][5]. The presence of two distinct halogen atoms allows for diversification via palladium‑catalyzed cross‑couplings, enabling the exploration of structure‑activity relationships (SAR) around the pyrazole core. The compound's reliable purity (≥97%) and commercial availability in multi‑gram quantities support both early‑stage discovery and pre‑clinical candidate advancement.

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